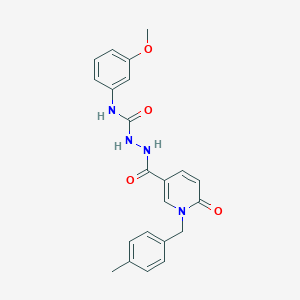

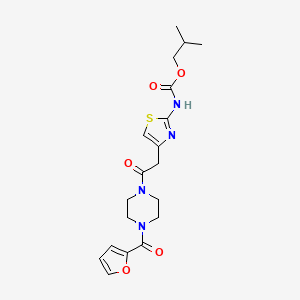

![molecular formula C9H12Cl2N4O2 B2747836 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride CAS No. 1803566-78-0](/img/structure/B2747836.png)

2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to exhibit pronounced cytotoxic activity . They have been synthesized from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .

Synthesis Analysis

The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Intermediates

The synthesis of related pyrrolo[2,3-d]pyrimidin derivatives has been explored for their utility as pharmaceutical intermediates. For example, the synthesis of fused ring nitrogen-containing pharmaceutical intermediates demonstrates the compound's utility in creating structurally complex molecules for pharmaceutical applications (Zhou Liu-yi, 2010). These processes often involve steps like alkylation and ring closures to yield targeted products, with conditions optimized for yield and product purity.

Antimicrobial and Antiviral Activities

Some derivatives of pyrrolo[2,3-d]pyrimidin have shown significant antimicrobial and antiviral activities. For instance, new pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized using citrazinic acid as a starting material, showing good antibacterial and antifungal activities (A. Hossan et al., 2012). These findings highlight the compound's potential as a starting point for developing new antimicrobial agents.

Antitumor Agents and Inhibitory Activities

The compound's derivatives have been evaluated for their potential as antitumor agents and inhibitors of enzymes like xanthine oxidase and dihydrofolate reductase. Research into nonpeptide αvβ3 antagonists, for example, has identified compounds with excellent in vitro profiles and efficacy in in vivo models of bone turnover, suggesting their potential for clinical development in treating osteoporosis (P. Coleman et al., 2004). Similarly, the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates has demonstrated potent inhibition of human dihydrofolate reductase and antitumor activity, highlighting the therapeutic potential of these compounds (A. Gangjee et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathway of various cytokines involved in inflammation and immune function .

Mode of Action

The compound interacts with its target, JAK1, by inhibiting its activity . This inhibition disrupts the signaling pathway of the cytokines, leading to changes in the cellular responses to these cytokines .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .

Pharmacokinetics

These tests are crucial for determining the bioavailability of the compound and its potential as a drug candidate .

Result of Action

The inhibition of JAK1 by this compound can lead to a decrease in the cellular responses to certain cytokines . This can result in a reduction of inflammation and modulation of immune function .

Propiedades

IUPAC Name |

2-amino-3-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2.2ClH/c10-7(9(14)15)1-5-2-12-8-6(5)3-11-4-13-8;;/h2-4,7H,1,10H2,(H,14,15)(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGXDHROTLTAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

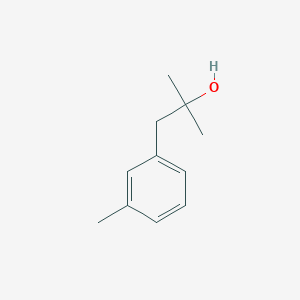

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)

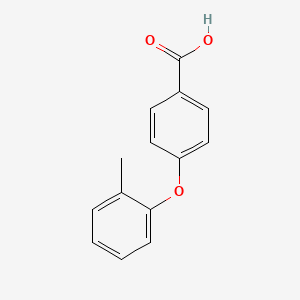

![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)

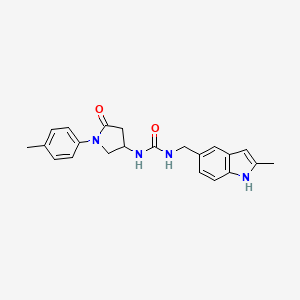

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)

![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)

![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)